

# Mechanism of Action: Reprogramming the Myeloid Compartment

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## Compound Focus: Eganelisib

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The core mechanism of **eganelisib** revolves around its selective inhibition of PI3K $\gamma$ , a key regulator of immune suppression within the tumor microenvironment (TME).

***Eganelisib** inhibits PI3K $\gamma$ , reprogramming macrophages from an immunosuppressive to an immune-activating state.*

This process involves several key molecular and cellular events [1]:

- **Myeloid Cell Recruitment:** **Eganelisib** reduces the recruitment of myeloid-derived suppressor cells (MDSCs) to tumors [1].
- **Macrophage Reprogramming:** It directly **reprograms tumor-associated macrophages (TAMs)** from an immunosuppressive, tumor-supporting state (M2-like) to an immune-activating, tumor-suppressing state (M1-like) [1].
- **Downstream Immune Activation:** This reprogramming reshapes the TME, leading to **increased infiltration and activation of cytotoxic CD8+ T-cells** and enhanced gene signatures of **IFN- $\gamma$  signaling and antigen presentation** [1].

## Key Preclinical Syngeneic Model Findings

The following table summarizes the pivotal preclinical studies that demonstrated the anti-tumor activity of **eganelisib**, both as a monotherapy and in combination with other agents.

Tumor Model	Treatment	Key Findings	Reference/Context
Multiple syngeneic models	Eganelisib + anti-PD-1/PD-L1/CTLA-4	Overcame resistance to ICIs in <b>myeloid-rich ICI-refractory</b> models; led to tumor growth delay.	[1]
Syngeneic TNBC model	Eganelisib + anti-PD-1 + nab-paclitaxel	Improved survival vs. chemotherapy alone or chemo + anti-PD-1 in a <b>spontaneous</b> model.	[1]
Syngeneic models (general)	Eganelisib monotherapy	Promoted an immune-activated TME with <b>macrophage reprogramming, T-cell infiltration, and activation.</b>	[2]
PI3K- $\gamma$ knockout mice	N/A (Genetic loss)	Reduced tumor growth rates; linked to reduced myeloid cell migration and reprogramming to an immune-stimulatory phenotype.	[2]

A critical finding from these studies is that the combination of **eganelisib** with an immune checkpoint inhibitor (ICI) can **overcome resistance** to ICIs in models that were previously refractory to ICI treatment alone [1]. Furthermore, in a spontaneous TNBC model, the triplet combination of **eganelisib**, an anti-PD-1 antibody, and nab-paclitaxel chemotherapy led to **improved survival** compared to either chemotherapy alone or the combination of chemotherapy and anti-PD-1 [1].

## Experimental Methodologies Overview

The preclinical validation of **eganelisib** relied on a suite of standard and advanced immuno-oncology techniques.

- **In Vivo Syngeneic Tumor Models:** These studies used **murine tumor cells** (e.g., MC38, CT26, 4T1) implanted into immunocompetent mice. A key metric was the **reversal of ICI resistance** in "myeloid-rich" models [1].
- **In Vitro & Ex Vivo Analyses:**
  - **Cell-based assays** to confirm direct inhibition of PI3K $\gamma$  and its downstream signaling pathways [2].

- **Flow Cytometry** of dissociated tumors to perform **immunophenotyping** (quantifying CD45+ immune cells, CD8+ T-cells, CD4+ T-cells, TAMs, MDSCs) [1].
- **Gene Expression Analysis** (e.g., RNA sequencing, Nanostring) on tumor tissue to identify signatures of immune activation (e.g., IFN- $\gamma$  response), antigen presentation, and TAM reprogramming [1].
- **Genetic Models:** Studies in **PI3K- $\gamma$  knockout mice** or mice with kinase-dead PI3K- $\gamma$  provided genetic validation of the drug's target, confirming the role of PI3K- $\gamma$  in controlling myeloid-driven immune suppression [2].

## Translation to Clinical Trials

The robust preclinical data formed a solid foundation for clinical development. The identified recommended Phase 2 doses were **30 mg and 40 mg once daily** for **eganelisib** in combination with a PD-1/PD-L1 inhibitor [2] [3].

Promising translational data from the MARIO-3 Phase 2 trial in frontline metastatic TNBC shows that the mechanism of action is recapitulated in patients. Analysis of paired tumor biopsies revealed:

- **TAM reprogramming and immune activation** after treatment with **eganelisib**, atezolizumab (anti-PD-L1), and nab-paclitaxel [1].
- Immune activation was observed in patients with **both PD-L1 positive and PD-L1 negative tumors**, with gene signatures of extracellular matrix reorganization decreasing after treatment, particularly in PD-L1 negative tumors [1].

## Key Insights for Research and Development

- **Focus on Myeloid-Rich Tumors:** The most significant potential for **eganelisib** lies in treating cancers where **myeloid-driven immunosuppression** is a known mechanism of resistance to standard therapies, including ICIs [1].
- **Rational Combination Therapy:** **Eganelisib** is not primarily a direct cytotoxic agent but an **immunomodulator**. Its greatest efficacy in preclinical models is achieved in rational combinations, particularly with ICIs and certain chemotherapies [1].
- **Biomarker Development:** The translational data highlights the importance of developing biomarkers beyond PD-L1, such as **gene expression signatures related to myeloid cells and the extracellular matrix**, to identify patients most likely to respond [1].

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